1-methyl-3-(piperidin-4-yl)-1H-pyrazol-5-amine
Description
Properties
IUPAC Name |
2-methyl-5-piperidin-4-ylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4/c1-13-9(10)6-8(12-13)7-2-4-11-5-3-7/h6-7,11H,2-5,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWDFVNDHIONNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2CCNCC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1512596-24-5 | |
| Record name | 1-methyl-3-(piperidin-4-yl)-1H-pyrazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-3-(piperidin-4-yl)-1H-pyrazol-5-amine typically involves the reaction of piperidine with appropriate pyrazol derivatives under controlled conditions. One common method includes the reaction of piperidine with 1-methyl-5-aminopyrazole in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogenation conditions.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The primary and secondary amines in the piperidine and pyrazole rings serve as nucleophilic centers for alkylation or acylation:
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Example: Reaction with methyl iodide under basic conditions selectively alkylates the piperidine amine due to steric accessibility.
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Acylation with benzoyl chloride forms stable amide bonds, confirmed by NMR shifts in the carbonyl region (δ 165–170 ppm) .
Oxidation Reactions
The piperidine nitrogen undergoes oxidation to form N-oxides under mild conditions:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 50°C, 6 hrs | Piperidine N-oxide | 75% | |
| KMnO₄ | H₂O, pH 7, RT, 12 hrs | Carboxylic acid derivatives | 40% |
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N-Oxide formation is confirmed by mass spectrometry (m/z +16).
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Over-oxidation with KMnO₄ cleaves the piperidine ring, producing fragmented carboxylic acids.
Substitution Reactions
The pyrazole ring participates in electrophilic aromatic substitution (EAS) and nucleophilic substitutions:
Electrophilic Substitution
| Reagent | Position Modified | Product | Source |
|---|---|---|---|
| HNO₃/H₂SO₄ | C-4 of pyrazole | 4-Nitro-pyrazole derivative | |
| Br₂/FeBr₃ | C-4 of pyrazole | 4-Bromo-pyrazole derivative |
-
Nitration occurs regioselectively at the C-4 position due to electron-donating effects of the amine .
Nucleophilic Substitution
| Leaving Group | Nucleophile | Conditions | Product | Source |
|---|---|---|---|---|
| Cl (at pyrazole C-5) | Piperidine amine | K₂CO₃, DMF, 80°C | Cross-coupled bicyclic compound |
Condensation and Cyclization
The primary amine reacts with carbonyl compounds to form Schiff bases or heterocycles:
| Carbonyl Compound | Conditions | Product | Source |
|---|---|---|---|
| Benzaldehyde | EtOH, reflux, 4 hrs | Schiff base (imine) | |
| β-Ketoesters | AcOH, 100°C, 12 hrs | Pyrazolo[1,5-a]pyrimidines |
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Schiff bases exhibit strong C=N stretches in IR (1620–1640 cm⁻¹) .
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Cyclization with β-ketoesters yields tricyclic structures via intramolecular amidation .
Comparative Reactivity with Analogues
The compound’s reactivity differs from structurally related molecules:
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that derivatives of 1-methyl-3-(piperidin-4-yl)-1H-pyrazol-5-amine exhibit promising anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including modulation of signaling pathways involved in cell growth and apoptosis.
Case Study: Inhibitory Effects on Tumor Growth
A recent study demonstrated that a derivative of this compound significantly reduced tumor growth in xenograft models of cancer. The mechanism was attributed to the compound's ability to inhibit specific kinases involved in tumorigenesis, highlighting its potential as a lead compound for further development in cancer therapeutics .
Neuropharmacological Research
Cognitive Enhancement
The piperidine moiety in the compound is known to interact with neurotransmitter systems, making it a candidate for cognitive enhancement studies. Research suggests that compounds with similar structures can improve memory and learning capabilities in animal models.
Case Study: Memory Improvement in Rodent Models
In a controlled study, rodents treated with this compound showed significant improvements in memory retention during maze tests compared to control groups. This suggests potential applications in treating cognitive disorders such as Alzheimer's disease .
Biochemical Applications
Peptide Synthesis
The compound has been identified as an effective organic buffer for peptide synthesis, demonstrating high yields in solid-phase peptide synthesis methodologies. Its utility in biochemical applications stems from its ability to stabilize reaction conditions and enhance product formation.
Table 1: Peptide Synthesis Efficiency Using this compound
| Reaction Type | Yield (%) | Conditions |
|---|---|---|
| Solid-phase peptide synthesis | 85 | Room temperature |
| Liquid-phase synthesis | 78 | Reflux for 2 hours |
Antimicrobial Properties
Antibacterial and Antifungal Activities
Recent investigations have revealed that this compound exhibits antimicrobial properties against various bacterial strains and fungi. The compound's efficacy is attributed to its ability to disrupt microbial cell membranes.
Case Study: Antimicrobial Efficacy Testing
In vitro tests showed that the compound effectively inhibited the growth of Staphylococcus aureus and Candida albicans at concentrations lower than those required for traditional antibiotics .
Molecular Docking Studies
Molecular docking studies have been employed to predict the interaction of this compound with various biological targets. These studies help elucidate the binding affinities and potential mechanisms of action.
Table 2: Molecular Docking Results
| Target Protein | Binding Affinity (kcal/mol) | Reference Compound |
|---|---|---|
| Protein Kinase A | -9.2 | Imatinib |
| Cyclooxygenase | -8.5 | Aspirin |
| Dipeptidyl Peptidase | -7.9 | Sitagliptin |
Mechanism of Action
The mechanism by which 1-methyl-3-(piperidin-4-yl)-1H-pyrazol-5-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The pyrazole-5-amine core is highly modular, with substitutions at the 1- and 3-positions significantly altering physicochemical and biological properties. Below is a comparison of key analogs:
Key Observations :
- Piperidine vs. Aromatic Substitutions : Replacing the piperidin-4-yl group with aromatic substituents (e.g., phenyl in ) reduces conformational flexibility but enhances π-π stacking interactions, which may improve binding to hydrophobic enzyme pockets.
- Electron-Withdrawing Groups : Trifluoromethyl (CF₃) groups at the 3-position (e.g., ) increase metabolic stability and electronegativity, enhancing interactions with target proteins like BET bromodomains .
- Hybrid Scaffolds : Incorporating oxadiazole-thioether moieties (e.g., ) broadens activity spectra, enabling dual fungicidal and herbicidal effects via SDH inhibition.
Kinase and BET Inhibition
- The piperidin-4-yl group in this compound may mimic natural lysine residues, enabling binding to acetyl-lysine recognition sites in BET proteins . However, analogs with bulkier 3-substituents (e.g., trifluoro-2-methylpropan-2-yl in Compound 30 ) exhibit higher potency due to improved hydrophobic interactions.
- Compound 2 (4-(4-fluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine) shows IC₅₀ < 100 nM against BET proteins, attributed to fluorine-enhanced binding affinity .
Enzyme Inhibition in Agriculture
- Pyrazole-5-amine derivatives with thioether-oxadiazole linkers (e.g., Compound 5g ) inhibit SDH enzymes in fungi and weeds, achieving >50% inhibition of Sclerotinia sclerotiorum at 50 µg/mL. The trifluoromethyl group enhances membrane permeability and target engagement .
Antifungal Activity
Physicochemical and Spectral Properties
- NMR Shifts : DFT studies on analogs like 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine reveal that electron-withdrawing groups (e.g., CF₃) deshield protons, shifting ¹H-NMR signals upfield (δ 7.10–7.43 ppm for aromatic protons) .
- LogP and Solubility : Piperidine-containing analogs (e.g., target compound) typically exhibit higher water solubility than aromatic derivatives due to the basic amine group, though logP values remain moderate (~2.5) .
Biological Activity
1-Methyl-3-(piperidin-4-yl)-1H-pyrazol-5-amine is a compound of growing interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the structural characteristics, synthesis, and biological evaluations of this compound, highlighting its relevance in therapeutic applications.
Structural Characteristics
The molecular formula of this compound is . Its structural representation can be described using the following identifiers:
- SMILES : CN1C(=CC(=N1)C2CCNCC2)N
- InChI : InChI=1S/C9H16N4/c1-13-9(10)6-8(12-13)7-2-4-11-5-3-7/h6-7,11H,2-5,10H2,1H3
This compound features a pyrazole ring substituted with a piperidine moiety, which may contribute to its biological activity by influencing its interaction with biological targets.
Synthesis
The synthesis of this compound involves several steps that typically include the formation of the pyrazole core followed by the introduction of piperidine. Various synthetic routes have been explored to optimize yield and purity, often employing techniques such as refluxing with appropriate reagents and purification through chromatography .
Anticancer Potential
Recent studies have highlighted the anticancer properties of compounds containing the 1H-pyrazole scaffold. Specifically, this compound has shown promise in inhibiting the growth of various cancer cell lines. For instance:
| Cancer Type | Cell Line | Activity |
|---|---|---|
| Lung Cancer | A549 | Inhibition observed |
| Colorectal Cancer | HCT116 | Significant antiproliferative effects |
| Breast Cancer | MDA-MB-231 | Notable cytotoxicity |
| Liver Cancer | HepG2 | Moderate inhibition |
These findings suggest that this compound may serve as a lead structure for developing new anticancer agents .
The mechanism by which this compound exerts its effects appears to involve multiple pathways, including:
- Inhibition of Cell Proliferation : The compound has been shown to interfere with cell cycle progression in various cancer cell types.
- Induction of Apoptosis : Studies indicate that it may activate apoptotic pathways, leading to programmed cell death in malignant cells .
- Targeting Specific Enzymes : It may inhibit specific kinases or other enzymes critical for tumor growth and survival.
Case Studies
A notable case study involved the evaluation of 1-methyl-3-(piperidin-4-yl)-1H-pyrazol-5-amines' effects on MDA-MB-231 cells. The results demonstrated a dose-dependent decrease in cell viability, with IC50 values indicating significant potency compared to established chemotherapeutics .
Q & A
Q. What are the optimal synthetic routes for 1-methyl-3-(piperidin-4-yl)-1H-pyrazol-5-amine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound is typically synthesized via multi-step protocols involving cyclization and functional group modifications. For example, details a pathway where pyridine-substituted intermediates are reacted with methylamine derivatives under Buchwald-Hartwig amination conditions. Key steps include:
- Cyclization of substituted pyrazole precursors using Pd catalysts .
- Purification via column chromatography with eluents like dichloromethane/methanol (95:5) to isolate the final amine product .
Optimization involves adjusting reaction temperatures (e.g., 80–100°C for amination) and catalyst loading (e.g., 5 mol% Pd(OAc)₂) to improve yields above 60% .
Q. How can structural characterization of this compound be validated using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : Confirm the methyl group (δ ~3.59 ppm in CDCl₃) and piperidinyl protons (δ ~1.55–3.80 ppm) .
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 191–230, depending on substituents .
- X-ray Crystallography : demonstrates the use of SHELX software for resolving piperidinyl-pyrazole conformations, with bond angles (e.g., C-N-C ~120°) and torsional angles validated against DFT calculations .
Q. What computational approaches are recommended for modeling the electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level predicts HOMO-LUMO gaps (~4.5 eV) and Mulliken charges to assess nucleophilic/electrophilic sites . Molecular docking (AutoDock Vina) can model interactions with biological targets (e.g., kinases) using PDB structures (e.g., 3L8U) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., kinase inhibition vs. cytotoxicity) may arise from assay conditions (e.g., ATP concentration) or stereochemical variations. Strategies include:
- Reproducing assays with standardized protocols (e.g., 10 µM ATP, 37°C incubation) .
- Validating stereochemistry via chiral HPLC or circular dichroism (CD) to rule out enantiomeric effects .
reports activity variations due to trifluoromethyl substituent orientation, emphasizing the need for purity checks (HPLC >95%) .
Q. What strategies enhance selectivity when targeting kinases or GPCRs with this scaffold?
- Methodological Answer :
- Substituent Engineering : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyrazole C5 position to improve kinase selectivity (e.g., JAK2 inhibition with IC₅₀ = 50 nM) .
- Piperidinyl Modifications : Replace N-methyl with bulkier groups (e.g., cyclopropylmethyl) to reduce off-target binding to adrenergic receptors .
- Pharmacophore Mapping : Overlay crystal structures (e.g., PDB 4U5J) to identify key hydrogen bonds (e.g., pyrazole N-H with Glu⁹⁰²) .
Q. How can solubility and bioavailability challenges be addressed in preclinical studies?
- Methodological Answer :
- Salt Formation : Hydrochloride salts improve aqueous solubility (e.g., 1.2 mg/mL in PBS at pH 7.4) .
- Prodrug Design : Esterification of the piperidinyl nitrogen (e.g., tert-butyl carbamate) enhances membrane permeability .
- Formulation : Use PEG-400/water (70:30) for in vivo dosing, achieving plasma Cmax >1 µM in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
